8-hydroxy-1,7-naphthyridine-2-carboxylic acid
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Overview
Description
8-hydroxy-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine ring system with an oxo group at the 8th position and a carboxylic acid group at the 2nd position
Mechanism of Action
Target of Action
It is known that similar compounds, such as nalidixic acid, a quinolone antibiotic, have marked antibacterial activity against gram-negative bacteria including enterobacter species, escherichia coli, morganella morganii; proteus mirabilis, proteus vulgaris, and providencia rettgeri .
Mode of Action
It is known that similar compounds, such as nalidixic acid, inhibit the a subunit of bacterial dna gyrase . This inhibition prevents the supercoiling of DNA, which is a crucial step in DNA replication. This results in the cessation of DNA synthesis and ultimately leads to bacterial cell death .
Biochemical Pathways
It can be inferred from similar compounds that the compound might interfere with dna replication in bacteria, leading to their death .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound might lead to the cessation of dna synthesis in bacteria, resulting in bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-1,7-naphthyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired naphthyridine ring system .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial to achieving efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 8-hydroxy-1,7-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
8-hydroxy-1,7-naphthyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications.
Industry: The compound is used in the development of dyes, sensors, and other industrial products.
Comparison with Similar Compounds
Nalidixic acid: A quinolone antibiotic with a similar naphthyridine core structure.
Gemifloxacin: Another quinolone antibiotic with a naphthyridine ring system.
1,8-Naphthyridine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness: 8-hydroxy-1,7-naphthyridine-2-carboxylic acid stands out due to its specific substitution pattern and the presence of both oxo and carboxylic acid groups. This unique structure contributes to its distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
8-oxo-7H-1,7-naphthyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-7-5(3-4-10-8)1-2-6(11-7)9(13)14/h1-4H,(H,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELNYTRZMKWVFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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